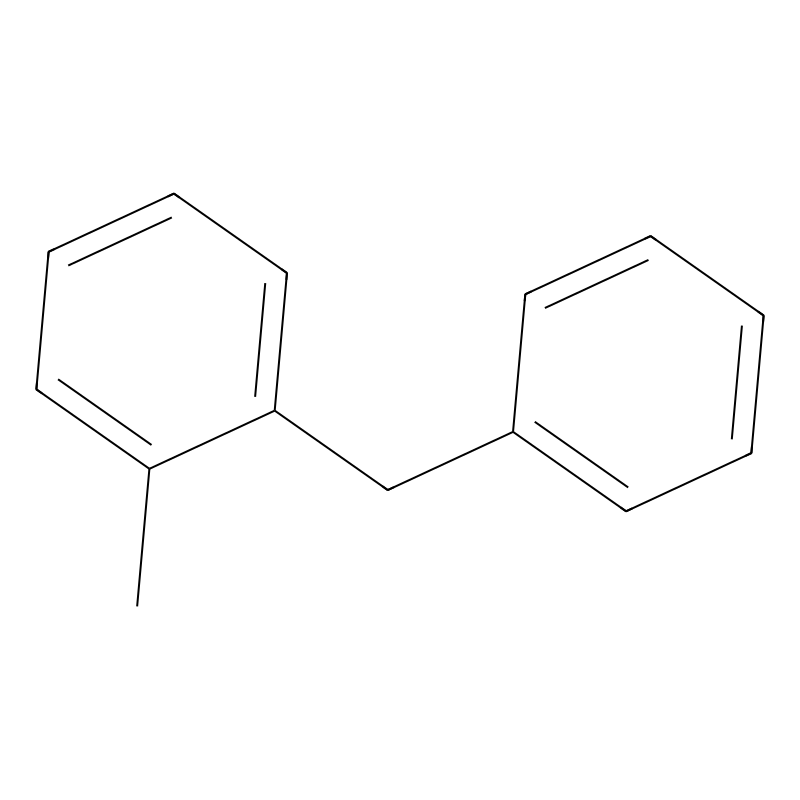

2-Methyldiphenylmethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Reference material and benchmark compound:

Due to its well-defined structure and readily available commercial sources, 2-Benzyltoluene finds use as a reference material in various analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) []. These techniques separate and identify mixtures of compounds based on their unique properties, and 2-Benzyltoluene serves as a known standard for comparison and calibration purposes.

Precursor for synthesis of other compounds:

The presence of a reactive "benzyl" group (C6H5CH2) and a "toluene" group (CH3C6H4) makes 2-Benzyltoluene a potential precursor for the synthesis of various other organic compounds. Research efforts have explored its use in the synthesis of:

- Biaryl compounds: These are molecules with two directly connected aromatic rings. Studies have investigated using 2-Benzyltoluene as a starting material for the synthesis of specific biaryl compounds with potential applications in areas like organic electronics and medicinal chemistry [].

- Heterocyclic compounds: These are organic compounds containing atoms other than carbon in their ring structure. Research has explored the use of 2-Benzyltoluene for the synthesis of specific nitrogen-containing heterocyclic compounds with potential applications in drug discovery [].

2-Methyldiphenylmethane, with the chemical formula C₁₄H₁₄ and a molecular weight of approximately 182.26 g/mol, is an organic compound classified as a diphenylmethane derivative. It appears as a colorless solid with a distinct odor and is known for its applications in organic synthesis and chemical research. The compound is also referred to by several other names, including benzene, 1-methyl-2-(phenylmethyl)-, and o-benzyl toluene .

Information on the safety hazards of 2-Benzyltoluene is limited. As with most aromatic hydrocarbons, it's advisable to handle it with caution due to potential:

- Flammability: The presence of aromatic rings and hydrocarbon chain suggests flammability. Proper handling procedures for flammable liquids should be followed.

- Skin and Respiratory Irritation: Aromatic hydrocarbons can irritate the skin and respiratory system upon contact or inhalation. Use of appropriate personal protective equipment like gloves, safety glasses, and fume hoods is recommended.

- Hydrogenation: Under high pressure and temperature, this compound can be hydrogenated to form cycloalkanes, which disrupts the delocalized electron system of the aromatic ring .

- Sulfonation: Reacting with fuming sulfuric acid results in sulfonic acid derivatives. The methyl group directs the sulfonic acid group predominantly to the ortho (2) and para (4) positions due to its electron-donating nature .

- Oxidation: The side chain can be oxidized using potassium permanganate, converting the methyl group into carboxylic acids under alkaline conditions .

The synthesis of 2-methyldiphenylmethane can be achieved through several methods:

- Alkylation Reactions: One common method involves the alkylation of benzene with 2-chloromethyltoluene or benzyl chloride in the presence of a Lewis acid catalyst .

- Rearrangement Reactions: Another approach includes rearranging dimethyl diphenylmethanes under specific conditions to yield this compound .

- Direct Methylation: Utilizing methylating agents on diphenylmethane can also produce 2-methyldiphenylmethane effectively.

2-Methyldiphenylmethane is utilized in various applications:

- Organic Synthesis: It serves as a crucial intermediate in synthesizing more complex organic molecules.

- Chemical Research: The compound is often used in laboratories for studying reaction mechanisms involving aromatic compounds.

- Material Science: It may have applications in developing polymers or other materials where aromatic compounds are beneficial.

Interaction studies involving 2-methyldiphenylmethane primarily focus on its reactivity with other chemical agents. For example, its behavior during oxidation reactions has been examined to understand how it interacts with oxidizing agents like potassium permanganate. Additionally, studies on its hydrogenation pathways contribute to knowledge about its reactivity under varying conditions .

Several compounds are structurally similar to 2-methyldiphenylmethane. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diphenylmethane | C₁₂H₁₈ | Lacks methyl substitution; simpler structure |

| 1-Methyl-1-phenylethane | C₁₄H₁₄ | Contains a different arrangement of phenyl groups |

| 1,2-Dimethylbenzene (o-Xylene) | C₈H₁₀ | Contains two methyl groups on adjacent carbons |

| 1,3-Dimethylbenzene (m-Xylene) | C₈H₁₀ | Methyl groups on non-adjacent carbons |

| 1,4-Dimethylbenzene (p-Xylene) | C₈H₁₀ | Methyl groups positioned opposite each other |

Uniqueness: The presence of both a methyl group and two phenyl groups distinguishes 2-methyldiphenylmethane from other similar compounds, allowing for unique reactivity patterns and applications in organic synthesis.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

713-36-0